Methylphosphinic acid
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Overview
Description
Methylphosphinic acid is a monobasic acid and the simplest of the phosphinic acids. It consists of a central phosphorus atom connected to a hydroxy group, a hydrogen atom, a methyl group, and an oxygen atom . This compound is known for its versatility and is used in various chemical reactions and industrial applications.
Preparation Methods
Methylphosphinic acid can be synthesized through several methods:
Hydrolysis of Dimethyl Methylphosphonate: This method involves the hydrolysis of dimethyl methylphosphonate, which is conveniently obtained from trimethylphosphite.
Hydrolysis of Methyldichlorophosphine: Another method involves the hydrolysis of methyldichlorophosphine.
Industrial Production: Industrially, this compound is often produced as a byproduct of the hydrolysis of various methylphosphorus-containing esters and amides, commonly found in pesticides.
Chemical Reactions Analysis
Methylphosphinic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form methylphosphonic acid.
Reduction: Reduction reactions can convert it into various phosphine derivatives.
Substitution: The hydroxy group can be substituted with other organic groups, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include methylphosphonic acid and various substituted phosphinic acids.
Scientific Research Applications
Methylphosphinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of methylphosphinic acid involves its interaction with various enzymes and molecular targets:
Cholinesterase Inhibition: It can inhibit cholinesterase, affecting neurotransmission in humans.
Acetylcholinesterase Inhibition: It also inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Esterase Inhibition: In certain bacteria, it inhibits esterase, affecting various metabolic pathways.
Comparison with Similar Compounds
Methylphosphinic acid can be compared with other similar compounds:
Dithis compound: This compound has two methyl groups attached to the phosphorus atom, making it more hydrophobic compared to this compound.
Methylphosphonic Acid: This compound has a similar structure but with an additional hydroxy group, making it more hydrophilic.
Unique Properties: This compound is unique due to its simple structure and versatility in forming various derivatives.
Similar Compounds
- Dithis compound
- Methylphosphonic acid
- Ethane-1,2-diylbis(this compound)
- (3-amino-2-hydroxypropyl)this compound
Properties
CAS No. |
4206-94-4 |
---|---|
Molecular Formula |
CH4O2P+ |
Molecular Weight |
79.015 g/mol |
IUPAC Name |
hydroxy-methyl-oxophosphanium |
InChI |
InChI=1S/CH3O2P/c1-4(2)3/h1H3/p+1 |
InChI Key |
OFSFQGSFEXXHNH-UHFFFAOYSA-O |
SMILES |
C[P+](=O)O |
Canonical SMILES |
C[P+](=O)O |
boiling_point |
162.6 °C |
melting_point |
-40.01 °C |
4206-94-4 | |
Synonyms |
methylphosphinic acid |
Origin of Product |
United States |
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